Maltopentose
Description
Structure
2D Structure
Properties
Molecular Formula |
C30H52O26 |
|---|---|
Molecular Weight |
828.7 g/mol |
IUPAC Name |
2-[6-[6-[4,5-dihydroxy-2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C30H52O26/c31-1-6-11(36)12(37)18(43)27(49-6)54-23-8(3-33)51-29(20(45)14(23)39)56-25-10(5-35)52-30(21(46)16(25)41)55-24-9(4-34)50-28(19(44)15(24)40)53-22-7(2-32)48-26(47)17(42)13(22)38/h6-47H,1-5H2 |
InChI Key |
FTNIPWXXIGNQQF-UHFFFAOYSA-N |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)O)CO)CO)CO)CO)O)O)O)O |
Origin of Product |
United States |
Conceptual Framework of Maltooligosaccharides in Biochemical Systems
Maltooligosaccharides (MOS) are a class of carbohydrates consisting of three to ten glucose units linked primarily by α-1,4 glycosidic bonds. researchgate.netresearchgate.net They are polymers of glucose derived from the hydrolysis of starch. ontosight.ai In biochemical systems, maltooligosaccharides are pivotal in energy metabolism and are central to studies on carbohydrate digestion. cymitquimica.com Their defined structures allow for detailed investigation of enzyme-substrate interactions, particularly with α-amylases and other glycoside hydrolases. cymitquimica.comresearchgate.net These enzymes break down larger polysaccharides like starch into smaller units, with maltooligosaccharides serving as both intermediate products and specific substrates for further enzymatic action. oup.com The degree of polymerization (DP) of a maltooligosaccharide, which for maltopentose is five, significantly influences its physicochemical properties such as solubility, viscosity, and sweetness, making them versatile components in various biological and industrial processes. ontosight.airesearchgate.net
Significance of Maltopentose As a Defined Oligosaccharide in Contemporary Research
Maltopentose's well-defined molecular structure and weight make it an invaluable substrate in modern research, particularly for studying enzyme kinetics. researchgate.net Unlike starch, which has a variable and ill-defined structure, this compound provides a consistent and reproducible substrate for enzymes like α-amylases. researchgate.net This allows for the precise determination of kinetic parameters such as K_m (Michaelis constant) and V_max (maximum reaction velocity), providing deeper insights into enzyme specificity and mechanism. researchgate.net
In glycobiology, this compound and its derivatives are used to probe the active sites of carbohydrate-binding modules and enzymes. researchgate.netacs.org For instance, studies on starch branching enzymes have utilized this compound to understand how these enzymes recognize and bind to their substrates, which is crucial for developing starches with modified digestibility. acs.org Furthermore, this compound serves as a model compound for investigating the digestion and absorption of carbohydrates in the human body. ontosight.ai Its role as a specific substrate extends to the study of enzyme inhibition, where it is used to assess the efficacy of potential inhibitors of enzymes like human pancreatic α-amylase, a target in type 2 diabetes research. medchemexpress.com
Overview of Research Trajectories in Maltopentose Studies
Current research involving maltopentose is diverse and spans several key areas:
Enzyme Technology and Production: A significant area of research focuses on the discovery and engineering of novel enzymes, particularly maltopentaose-forming amylases, for the efficient production of high-purity this compound from starch. jmb.or.krfrontiersin.org Researchers are exploring microbial sources, such as Bacillus and Pseudomonas species, to find enzymes with desirable properties like high specificity, thermostability, and salt tolerance. oup.comjmb.or.krfrontiersin.org The goal is to optimize production for applications in the food and pharmaceutical industries. researchgate.netresearchgate.net
Structural and Mechanistic Enzymology: Advanced analytical techniques are being employed to elucidate the precise mechanisms of this compound hydrolysis and synthesis. Machine learning-driven approaches are being used to model the enzymatic catalysis of this compound by human pancreatic α-amylase, revealing the critical role of water molecules in the reaction mechanism. chemrxiv.org X-ray crystallography and molecular dynamics simulations are used to study the binding of this compound to enzymes, providing a detailed picture of the interactions at the atomic level. acs.org
Glycobiology and Health: Research is ongoing to understand the physiological functions of maltooligosaccharides, including this compound. researchgate.net These studies explore their roles as prebiotics and their interactions with the gut microbiome. ontosight.ai Additionally, derivatives of this compound are being synthesized and studied for potential pharmaceutical applications, such as in drug delivery systems. researchgate.netontosight.ai
Food Science and Technology: In food science, this compound-producing amylases are being investigated for their ability to retard the staling of bread by modifying starch retrogradation. koreascience.kr The addition of these enzymes leads to the production of this compound and other small oligosaccharides during baking, which inhibits the recrystallization of starch molecules. koreascience.kr
Historical Context of Maltopentose Discovery and Initial Enzymatic Studies
Enzymatic Synthesis Strategies for Maltopentaose (B1148383) Production
The enzymatic production of maltopentaose predominantly involves the hydrolysis of starch by specific amylases or the transfer of glucosyl units through transglycosylation reactions catalyzed by glucanotransferases.
Utilization of Specific Amylases and Glucanotransferases for Starch Hydrolysis
The controlled hydrolysis of starch using a combination of α-amylase and glucoamylase can yield a mixture of maltooligosaccharides, including maltopentaose. However, the proportion of maltopentaose in the final hydrolysate is often low, typically around 5–8% of the total oligosaccharides. More specific enzymes have been identified and optimized for higher yields.
Specific amylases that predominantly produce maltopentaose (G5) have been isolated from various microbial sources. These maltopentaose-forming amylases (MFAses) are valuable tools for the targeted production of this oligosaccharide. nih.gov
For instance, a maltopentaose-producing amylase from Bacillus megaterium KSM B-404 has been characterized and applied to retard bread retrogradation. researchgate.netkoreascience.kr Another notable MFAse is from Bacillus stearothermophilus STB04 (BstMFAse), a thermostable enzyme that preferentially produces both maltopentaose and maltohexaose (B131044). nih.gov Research has also focused on MFAses from Bacillus cereus and Saccharophagus degradans (SdMFA), with the latter showing superior product specificity. dp.techresearchgate.net An extracellular maltopentaose-forming amylase produced by Bacillus sp. AIR-5 can generate maltopentaose at over 90% purity from soluble starch. jmb.or.krjmb.or.kr The enzyme from the thermophilic organism Bacillus licheniformis exhibits a temperature optimum of 70°C and is active across a broad pH range. google.com
The following table summarizes key characteristics of some microbial MFAses:
| Microbial Source | Enzyme Name | Key Characteristics | Product Profile | Reference(s) |
| Bacillus megaterium KSM B-404 | G5-amylase | Used as a bread antistaling agent. | Maltopentaose and maltotriose (B133400). | researchgate.net, koreascience.kr |
| Bacillus stearothermophilus STB04 | BstMFAse | Thermostable. | Preferentially produces maltopentaose and maltohexaose. | nih.gov |
| Bacillus sp. AIR-5 | AIR-5 amylase | Extracellular, high purity production. | Over 90% maltopentaose from soluble starch. | jmb.or.kr, jmb.or.kr |
| Bacillus licheniformis | Amylase | Thermophilic (optimum 70°C), wide pH range (4.0-10.0). | Initially long-chain maltooligosaccharides, later maltopentaose. | google.com |
| Bacillus cereus | BcMFAse | High specific activity. | Principally produces maltopentaose from soluble starch. | dp.tech |
| Saccharophagus degradans | SdMFA | Superior product specificity. | High maltopentaose yield. | dp.tech, researchgate.net |
Optimized Bioreactor Conditions for Enhanced this compound Yields
Optimizing bioreactor conditions is crucial for maximizing the yield and purity of maltopentaose. Key parameters include substrate concentration, enzyme-to-substrate ratio, pH, temperature, and reaction time.
For the hydrolysis of starch, optimal production has been achieved with a 2.5% (w/v) substrate concentration and an enzyme-substrate ratio of 1:5 (w/v) over a 4-hour period. researchgate.net In a batch fermentation using Bacillus sp. AIR-5, 40 g/L of soluble starch yielded 8.9 g/L of maltopentaose, which constituted 90% of the maltooligosaccharides produced. jmb.or.krjmb.or.kr For the production of maltopentaose using Termamyl, an activated carbon adsorption process following enzymatic hydrolysis can enrich the G5 selectivity to 72%. researchgate.net
Enzyme membrane reactors (EMRs) offer a continuous production system with stable catalytic performance over extended periods. nih.gov For instance, an EMR operating at 50°C and pH 6.0 demonstrated stable performance for over 120 hours. nih.gov Immobilized maltooligosaccharide-forming amylases can also be used in reactors, with the temperature stability extended by about 10°C and pH stability extended towards the acidic side. google.com
| Parameter | Optimized Condition | Outcome | Reference(s) |
| Substrate Concentration | 2.5% (w/v) starch | Optimal reducing sugar yield. | researchgate.net |
| Enzyme-Substrate Ratio | 1:5 (w/v) | Optimal reducing sugar yield. | researchgate.net |
| Hydrolysis Time | 4 hours | Optimal reducing sugar yield. | researchgate.net |
| Fermentation (Bacillus sp. AIR-5) | 40 g/L soluble starch | 8.9 g/L maltopentaose (90% purity). | jmb.or.kr, jmb.or.kr |
| Post-hydrolysis Enrichment | Activated carbon adsorption | 72% G5 selectivity. | researchgate.net |
| Enzyme Membrane Reactor | 50°C, pH 6.0 | Stable performance >120 hours. | nih.gov |
Enzyme Engineering Approaches for Tailored this compound Production
Enzyme engineering, including site-directed mutagenesis and protein fusion, has been employed to enhance the product specificity and stability of MFAses.
By analyzing the X-ray crystal structure of BstMFAse, researchers identified that mutating glycine (B1666218) 109 could alter its product specificity. nih.gov Mutants with asparagine (G109N), aspartic acid (G109D), and phenylalanine (G109F) showed increased maltohexaose production, demonstrating that modifications at the nonreducing end-subsite can tailor product specificity. nih.gov Another study showed that replacing tryptophan 139 in Bst-MFA with other amino acids dramatically increased maltopentaose production by enhancing productive binding of the substrate aglycone. researchgate.net
A novel strategy involves the fusion of two different MFAse genes. The fusion of the maltopentaose-forming amylase gene from Bacillus megaterium (BmMFA), known for its thermostability, with that from Saccharophagus degradans (SdMFA), which has high product specificity, resulted in a fused protein with desirable industrial properties. dp.techresearchgate.net Under optimized conditions, this fusion enzyme achieved a final product containing 47.41% maltopentaose with a starch conversion rate of 92.67%. dp.techresearchgate.net
Transglycosylation Reactions for this compound Derivatives
Transglycosylation is a key reaction for producing derivatives of maltopentaose. In this process, a glycosyl donor (like maltopentaose itself) transfers a part of its structure to an acceptor molecule, catalyzed by enzymes such as glucanotransferases. nih.gov
An efficient method for synthesizing maltopentaose derivatives involves the use of maltotetraose-forming amylase (G4-amylase) from Pseudomonas stutzeri. nih.gov In this reaction, maltopentaose acts as the glycosyl donor, transferring a maltotetraosyl residue to an acceptor molecule. Cyclodextrin (B1172386) glycosyltransferases (CGTases) from Bacillus macerans are also used for transglycosylation reactions to produce maltopentaose derivatives. nih.govtandfonline.com
The choice of acceptor molecule and the solvent system are critical in transglycosylation reactions. Non-aqueous or mixed solvent systems are often employed to enhance the solubility of hydrophobic acceptors and to shift the reaction equilibrium towards synthesis over hydrolysis. nih.govresearchgate.net
For example, the synthesis of p-nitrophenyl α-maltopentaoside, a useful substrate for amylase assays, is efficiently achieved using maltotetraose-forming amylase from Pseudomonas stutzeri in an aqueous-methanol solution. nih.gov A 50% methanol (B129727) solution increases the solubility of the acceptor, p-nitrophenyl α-glucoside (PNP-α-G), and remarkably enhances the formation of the desired product. nih.gov The enzyme exhibits strict regioselectivity, transferring the glycosyl group exclusively to the 4-position of the acceptor. The reaction mechanism involves two steps: hydrolysis of maltopentaose into maltotetraose (B33255) and glucose, followed by the transglycosylation of the maltotetraosyl-enzyme intermediate to the acceptor.
Similarly, the addition of n-propanol to a transglycosylation reaction using Bacillus macerans cyclodextrin glucanotransferase increased the solubility of the acceptor 2-chloro-4-nitrophenyl β-maltoside and suppressed side reactions, leading to yields of 30% for the desired maltopentaoside derivative. nih.govtandfonline.com The use of organic solvents like acetone (B3395972) has also been shown to increase the transglycosylation activity of other glycosyl hydrolases while suppressing hydrolysis. researchgate.net
The structural requirements for an acceptor can be quite specific. For CGTases from Bacillus megaterium and B. macerans, the acceptor must have a pyranose structure with the same free C2-, C3-, and C4-hydroxyl group configurations as D-glucopyranose. tandfonline.com
The general mechanism for transglycosylation by retaining glycosyl hydrolases involves the formation of a covalent glycosyl-enzyme intermediate, which is then attacked by an acceptor molecule (other than water) to form the new glycosidic bond. researchgate.nettandfonline.com The competition between water and the acceptor molecule for this intermediate determines the ratio of hydrolysis to transglycosylation products. tandfonline.com
This compound, a maltooligosaccharide composed of five α-1,4 linked glucose units, is a key compound in various biological and industrial processes. Its synthesis and degradation are managed by a sophisticated array of enzymes and regulatory networks across different domains of life. This article details the synthetic and biosynthetic pathways of this compound, focusing on chemoenzymatic, multi-enzyme, chemical, and natural biological routes.
Advanced Analytical and Structural Elucidation Methodologies for Maltopentose
Chromatographic Techniques for Separation and Quantification of Maltopentose
Chromatographic techniques are fundamental in the analysis of this compound, enabling its separation from complex mixtures and accurate quantification.
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) for Oligosaccharide Profiling
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a powerful and widely used technique for the analysis of carbohydrates, including this compound. thermofisher.com This method offers high-resolution separation and sensitive, direct detection of underivatized carbohydrates. thermofisher.comcreative-biolabs.comchromatographytoday.com At high pH, carbohydrates like this compound become anionic and can be separated on strong anion-exchange columns. thermofisher.com Pulsed Amperometric Detection (PAD) then allows for their direct electrochemical detection with high sensitivity, eliminating the need for derivatization. thermofisher.comchromatographytoday.com
HPAEC-PAD has been successfully applied to quantify this compound in various matrices, such as beer. researchgate.netnih.gov In one study, the method was optimized to determine the content of this compound along with other oligosaccharides in a single chromatographic run without any sample pre-treatment. researchgate.netnih.gov The method demonstrated good accuracy and repeatability, with variable concentrations of this compound observed even within the same beer style, highlighting the technique's ability to discriminate between different production conditions. researchgate.netnih.gov
Key Findings from HPAEC-PAD Analysis of this compound in Beer:
| Parameter | Finding | Reference(s) |
| Quantification Range | This compound content in brewpub commercial beers ranged from 20.1 to 2537 mg/L. | researchgate.netnih.gov |
| Method Suitability | The method's limit of detection and quantification were suitable for beer analysis. | researchgate.netnih.gov |
| Versatility | Capable of quantifying mannose, maltose (B56501), maltotriose (B133400), maltotetraose (B33255), maltopentaose (B1148383), maltohexaose (B131044), and maltoheptaose (B131047) in a single run. | researchgate.netnih.gov |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Based Approaches
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, providing a highly sensitive and selective method for analyzing this compound. eag.comwikipedia.org This technique is particularly valuable for complex samples where it can provide structural information in addition to quantification. wikipedia.org
Ultra High Performance Liquid Chromatography-Triple Quadrupole Mass Spectrometry (UHPLC-QqQ-MS) is a high-throughput, sensitive, and reproducible analytical method. umh.esnih.gov This technique is well-suited for the quantitative analysis of specific molecules like this compound in complex mixtures. umh.esehu.eus The triple quadrupole mass spectrometer allows for highly selective detection in modes such as multiple reaction monitoring (MRM), significantly reducing analysis times and improving sensitivity. umh.es
A multidimensional mass spectrometry-based workflow has been developed that utilizes UHPLC-QqQ-MS for the compositional analysis of monosaccharides and linkages within oligosaccharides after fractionation. nih.gov This approach was validated using maltooligosaccharide standards, demonstrating its utility in the detailed structural elucidation of carbohydrates. nih.gov Another study developed a UHPLC-QqQ-MS method for the simultaneous analysis of various phenolic acid metabolites and their precursors, showcasing the technique's robustness and applicability to diverse biological studies. nih.gov
High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (HPLC-QTOF MS) is a powerful tool for the structural characterization and sequencing of oligosaccharides. nih.govmdpi.com This high-resolution mass spectrometry technique provides accurate mass measurements of both precursor and fragment ions, which is essential for determining the sequence of monosaccharide units within an oligosaccharide like this compound. nih.govnih.gov
In a de novo structural elucidation workflow, HPLC-QTOF MS is employed for the initial sequencing of oligosaccharides. nih.gov The high mass accuracy of QTOF-MS allows for the confident identification of fragment ions, which reveals the order of the glucose units in this compound. nih.gov This technique, often part of a broader metabolomics approach, can differentiate between various types of meat based on their metabolic profiles, indicating its high sensitivity and specificity. mdpi.com
Applications of HPLC-QTOF MS in Structural Analysis:
| Application | Details | Reference(s) |
| Oligosaccharide Sequencing | Provides accurate mass data for fragment ions, enabling the determination of monosaccharide sequences. | nih.gov |
| Metabolomics | Used in untargeted profiling to identify and characterize hundreds to thousands of metabolites in biological samples. | nih.gov |
| Food Authentication | Can discriminate between lamb and mutton meat by analyzing their metabolic differences. | mdpi.com |
| Natural Product Analysis | Identifies numerous compounds, including phenols and flavonoids, in plant extracts. | nih.gov |
| Pesticide Residue Analysis | Developed for the simultaneous analysis of multiple pesticide residues in agricultural products. | mdpi.com |
Gel Permeation Chromatography (GPC) for Oligosaccharide Distribution
Gel Permeation Chromatography (GPC), a form of size-exclusion chromatography (SEC), separates molecules based on their effective size in solution. waters.comresearchgate.net This technique is particularly useful for determining the molecular weight distribution of polymers and oligosaccharides. waters.comshimadzu.cz In GPC, a solution of the sample is passed through a column packed with porous particles. researchgate.net Larger molecules, which are excluded from the pores, travel a shorter path and elute first, while smaller molecules penetrate the pores and have a longer retention time. shimadzu.czyoutube.com
GPC is a convenient method for characterizing the complete molecular weight distribution of a polymer. waters.com The resulting chromatogram provides information on the distribution of different-sized oligosaccharides in a sample, which is crucial for quality control in various industries. shimadzu.cz
Principles of Gel Permeation Chromatography:
| Principle | Description | Reference(s) |
| Separation Mechanism | Separation is based on the hydrodynamic volume (size) of the molecules in solution. | waters.comresearchgate.net |
| Elution Order | Larger molecules elute before smaller molecules. | shimadzu.czyoutube.com |
| Application | Determines number average molecular weight, weight average molecular weight, and molecular weight distribution. | waters.comresearchgate.net |
Capillary Electrophoresis (CE) for this compound Characterization
Capillary Electrophoresis (CE) is a versatile and efficient analytical technique for the separation and characterization of a wide range of analytes, including carbohydrates like this compound. aurorabiomed.com Separation in CE is based on the differential migration of charged species in an electric field. researchgate.net For neutral molecules like this compound, derivatization with a charged tag is often required for separation and detection. researchgate.netnih.gov
CE has been successfully used for the complete separation of maltooligosaccharides, including this compound, maltotriose, maltotetraose, maltohexaose, and maltoheptaose. researchgate.net In some applications, pre-column derivatization with a fluorescent tag, such as 4,4',4''-(8-aminopyrene-1,3,6-trisulfonyl)tris(1-methylpiperazine) (APTMP), is used to enable sensitive detection by laser-induced fluorescence (LIF). nih.gov CE can also be coupled with mass spectrometry (CE-MS) for enhanced characterization of intact proteins and other biomolecules. unistra.fr
Research Findings in CE Analysis of this compound:
| Derivatization Agent | Detection Method | Key Finding | Reference(s) |
| p-aminobenzoic acid | UV detection | Complete separation of maltose, glucose, and various maltooligosaccharides. | researchgate.net |
| APTMP | Laser-Induced Fluorescence (LIF) | Achieved nanomolar limit of detection for labeled this compound. | nih.gov |
| Girard's Reagent T (GT) | Conductivity detection | Successful separation of labeled maltooligosaccharides (DP4-DP7). | researchgate.net |
Spectroscopic Methods for this compound Structural Analysis
Spectroscopic techniques are indispensable in the structural elucidation of oligosaccharides like this compound. These methods provide detailed information about the molecule's atomic composition, connectivity, and spatial arrangement without altering the sample. By analyzing the interaction of the molecule with electromagnetic radiation, researchers can deduce its intricate three-dimensional structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Glycosidic Linkage Determination
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive tool for the detailed structural analysis of carbohydrates, including the determination of glycosidic linkages in this compound. nih.gov The technique relies on the magnetic properties of atomic nuclei, providing insights into the chemical environment of individual atoms within the molecule. nih.gov For oligosaccharides, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to assign proton (¹H) and carbon (¹³C) chemical shifts and determine the connectivity between monosaccharide units. nih.gov
The process typically involves dissolving the purified this compound sample in a deuterated solvent, commonly deuterium (B1214612) oxide (D₂O), and placing it in a high-field NMR spectrometer. nih.gov The ¹H NMR spectrum provides initial information, with the anomeric proton signals (H-1) being particularly informative. nih.govwikipedia.org Their chemical shifts and coupling constants (³J(H1,H2)) help in determining the anomeric configuration (α or β) of each glucose residue. nih.gov In maltopentaose, which consists of α-linked glucose units, specific chemical shift ranges are expected for these anomeric protons. wikipedia.org
To unequivocally determine the glycosidic linkage positions (e.g., 1→4), 2D NMR experiments are crucial. nih.gov Experiments such as Correlation Spectroscopy (COSY) and Total Correlation Spectroscopy (TOCSY) are used to establish through-bond proton-proton connectivities within each glucose ring, allowing for the assignment of all proton resonances. nih.gov Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates each proton with its directly attached carbon, enabling the assignment of the ¹³C spectrum. nih.gov
The key experiment for identifying the glycosidic linkage is the Heteronuclear Multiple Bond Correlation (HMBC) experiment. nih.gov This technique detects long-range couplings (typically over two or three bonds) between protons and carbons. For maltopentaose, an HMBC experiment will show a correlation between the anomeric proton (H-1) of one glucose residue and the carbon at the linkage position (C-4) of the adjacent residue, thus confirming the α-(1→4) glycosidic bond. Nuclear Overhauser Effect Spectroscopy (NOESY) can also provide through-space correlations between the anomeric proton and the proton on the linked carbon, further validating the linkage determination. nih.gov
Table 1: Representative NMR Data for Glycosidic Linkage Determination in Malto-oligosaccharides
| NMR Parameter | Description | Typical Application in this compound |
| ¹H Chemical Shift (δ) | Indicates the chemical environment of protons. Anomeric protons (H-1) typically resonate at 4.5-5.5 ppm. wikipedia.org | Distinguishes anomeric protons from other ring protons. |
| ¹³C Chemical Shift (δ) | Indicates the chemical environment of carbons. Anomeric carbons (C-1) resonate around 90-110 ppm. wikipedia.org | Glycosylation causes a downfield shift of the linked carbon (C-4). unimo.it |
| ³J(H1,H2) Coupling Constant | The coupling constant between H-1 and H-2 helps determine the anomeric configuration (α or β). | Confirms the α-configuration of the glucose units. |
| HMBC Correlations | Shows long-range (2-3 bond) correlations between protons and carbons. | Crucial for identifying the linkage, e.g., correlation between H-1 of one residue and C-4 of the next. nih.gov |
| NOESY/ROESY Correlations | Shows through-space proximity of protons. | Provides complementary evidence for the glycosidic linkage by showing proximity between H-1 and a proton on the linked residue. nih.gov |
This table is a generalized representation. Actual chemical shifts can vary based on experimental conditions.
Mass Spectrometry (MS/MS) for Oligosaccharide Sequencing and Fragmentation Analysis
Tandem mass spectrometry (MS/MS) is a cornerstone technique for sequencing oligosaccharides like maltopentaose. researchgate.net It involves multiple stages of mass analysis, typically where a precursor ion is selected and then fragmented to produce product ions. The resulting fragmentation pattern provides a molecular fingerprint that reveals the sequence of monosaccharide units and the nature of their linkages. researchgate.netresearchgate.net
In the analysis of maltopentaose, the molecule is first ionized. The resulting molecular ion (or a specific adduct) is then isolated in the mass spectrometer. Collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) is then applied to induce fragmentation. researchgate.net The fragments are subsequently analyzed to generate the MS/MS spectrum.
The fragmentation of oligosaccharides primarily occurs at the glycosidic bonds, resulting in two main types of ions: B- and Y-ions (cleavage at the glycosidic bond with the charge retained on the non-reducing end and reducing end fragment, respectively) and, to a lesser extent, C- and Z-ions (which include the glycosidic oxygen). researchgate.net Cross-ring cleavages can also occur, providing information about the linkage positions. By analyzing the mass differences between the precursor ion and the various fragment ions, the sequence of the glucose units in maltopentaose can be systematically deduced. For instance, the loss of a terminal glucose unit (162 Da) from the precursor ion would be a key indicator of the oligosaccharide's composition.
Electrospray Ionization (ESI) Mass Spectrometry
Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally fragile biomolecules like maltopentaose. nih.gov In ESI-MS, a solution of the analyte is passed through a highly charged capillary, generating a fine spray of charged droplets. nih.gov As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase. nih.gov This gentle process typically produces intact molecular ions, often as adducts with cations like sodium ([M+Na]⁺) or potassium ([M+K]⁺), or as protonated molecules ([M+H]⁺). conicet.gov.arresearchgate.net
For maltopentaose, ESI-MS is effective in generating precursor ions for subsequent MS/MS analysis. researchgate.netcapes.gov.br The technique's high sensitivity allows for the analysis of small sample quantities. nih.gov The resulting ESI mass spectrum of maltopentaose will show prominent peaks corresponding to its sodiated or protonated forms. researchgate.netconicet.gov.ar Coupling ESI with liquid chromatography (LC) allows for the separation of maltopentaose from other components in a mixture before it enters the mass spectrometer, enhancing the clarity of the analysis. nih.gov The choice of solvent and the presence of salts can influence the ionization efficiency and the type of adducts formed. conicet.gov.ar
MALDI-TOF Mass Spectrometry
Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry is another powerful technique for analyzing large biomolecules, including oligosaccharides. bruker.com In this method, the analyte is co-crystallized with a matrix material on a sample plate. bioneer.com A pulsed laser beam is directed at the crystals, causing the matrix to absorb energy and desorb, carrying the analyte molecules into the gas phase as ions. bioneer.com These ions are then accelerated into a time-of-flight tube, where they are separated based on their mass-to-charge ratio (m/z). bruker.com
MALDI-TOF is known for its high throughput and tolerance to some impurities. bruker.com For neutral oligosaccharides like maltopentaose, ionization is typically achieved through cationization, most commonly with sodium ions, resulting in intense [M+Na]⁺ signals. researchgate.net The technique is highly sensitive and can be used to determine the molecular weight of maltopentaose with high accuracy. mdpi.com While MALDI is excellent for determining the mass of the intact oligosaccharide, obtaining fragmentation for sequencing often requires a TOF/TOF instrument, which allows for post-source decay (PSD) or CID of selected precursor ions. nih.gov
Table 2: Comparison of ESI and MALDI-TOF for this compound Analysis
| Feature | Electrospray Ionization (ESI) | MALDI-TOF |
| Ionization Process | Soft ionization from solution via charged droplets. nih.gov | Laser-induced desorption from a solid matrix. bioneer.com |
| Typical Ions Formed | Protonated molecules ([M+H]⁺) and cation adducts ([M+Na]⁺, [M+K]⁺). conicet.gov.arresearchgate.net | Primarily cation adducts ([M+Na]⁺, [M+K]⁺). researchgate.net |
| Coupling | Easily coupled with liquid chromatography (LC). nih.gov | Typically used for direct analysis of purified samples. |
| Sample State | Solution | Solid co-crystal with a matrix. bioneer.com |
| Throughput | Lower than MALDI | High throughput, suitable for rapid screening. bruker.com |
| Sensitivity | High, capable of analyzing femtomole quantities. nih.gov | High, also in the femtomole to attomole range. mdpi.com |
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) for Isomer Differentiation
Ion mobility spectrometry-mass spectrometry (IMS-MS) is an advanced analytical technique that adds another dimension of separation to mass analysis, enabling the differentiation of isomers—molecules with the same mass but different structures. nih.govacs.org In IMS, ions are propelled through a drift tube filled with a neutral buffer gas under the influence of an electric field. frontiersin.org Their velocity depends on their size, shape, and charge. Ions with a more compact structure will experience fewer collisions with the buffer gas and travel faster than more extended isomers. frontiersin.org
This technique is particularly valuable for carbohydrate analysis because of the vast number of possible isomers. nih.govresearchgate.net Maltopentaose, for example, has several isomers with the same mass, such as those with different glycosidic linkages (e.g., isomaltopentaose (B8084185) with α-1,6 linkages) or different monosaccharide components. While these isomers may be indistinguishable by mass spectrometry alone, their different three-dimensional shapes result in different drift times in an IMS cell. researchgate.net By measuring the collision cross-section (CCS), a value related to the ion's shape and size, IMS-MS can provide a unique identifier for a specific isomer. researchgate.net This capability allows for the clear differentiation of maltopentaose from its structural isomers, which is often challenging with conventional MS or chromatographic methods alone. acs.org
Enzymatic Assays for this compound Concentration and Activity Profiling
Enzymatic assays provide a highly specific and sensitive method for quantifying maltopentaose and for studying the activity of enzymes that act upon it. sigmaaldrich.comamsbio.com These assays leverage the high specificity of enzymes for their substrates. sigmaaldrich.com
To determine the concentration of maltopentaose, a common approach involves using an enzyme that specifically hydrolyzes it, such as α-amylase or amyloglucosidase, followed by the quantification of the reaction products. nih.govmegazyme.com For example, amyloglucosidase can break down maltopentaose into its constituent glucose units. The resulting glucose can then be measured using a coupled enzyme assay, such as the glucose oxidase-peroxidase (GOPOD) method. megazyme.com In this subsequent reaction, glucose oxidase oxidizes glucose, producing hydrogen peroxide, which then reacts in a peroxidase-catalyzed reaction to yield a colored product that can be quantified spectrophotometrically. The intensity of the color is directly proportional to the amount of glucose produced, and thus to the initial concentration of maltopentaose.
Enzymatic assays are also fundamental for activity profiling of enzymes that produce or degrade maltopentaose. For instance, to measure the activity of an α-amylase, maltopentaose can be used as a substrate. The rate of its degradation can be monitored over time, often by measuring the appearance of smaller oligosaccharides or glucose. nih.gov These assays are typically performed under controlled conditions of pH, temperature, and ionic strength to ensure optimal enzyme activity and reproducible results. sigmaaldrich.com The activity of the enzyme is then expressed in units, often defined as the amount of enzyme that catalyzes the conversion of a specific amount of substrate per unit of time. nih.gov
Table 3: Common Enzymes and Methods in this compound Enzymatic Assays
| Enzyme | Role in Assay | Detection Method | Application |
| Amyloglucosidase | Hydrolyzes maltopentaose to glucose. megazyme.com | Coupled assay to measure glucose (e.g., GOPOD). | Quantification of maltopentaose concentration. |
| α-Amylase | Hydrolyzes maltopentaose into smaller malto-oligosaccharides. nih.gov | Monitoring the decrease in substrate or appearance of products (e.g., using HPLC or other enzyme assays). | Profiling the activity of α-amylase. |
| Glucose Oxidase | Oxidizes glucose (a product of maltopentaose hydrolysis). megazyme.com | Coupled with peroxidase to produce a colored or fluorescent product. | Part of a coupled assay for maltopentaose quantification. |
| Peroxidase | Catalyzes the reaction of H₂O₂ with a chromogen. megazyme.com | Spectrophotometric or fluorometric measurement of the final product. | The final step in many coupled enzymatic assays. |
Electrochemical Methods for Amylase Activity Determination Utilizing Immobilized this compound
A novel approach for measuring α-amylase activity involves the use of electrochemical biosensors with maltopentaose as a specific substrate. researchgate.netnih.gov This technique is founded on the principle of immobilizing maltopentaose onto the surface of an electrode, typically a gold electrode, and monitoring the changes in electrochemical signals that occur upon enzymatic hydrolysis. researchgate.netresearchgate.net
The process begins with the site-specific attachment of maltopentaose onto a hydrazide-derivatized gold electrode surface. researchgate.netnih.gov This creates a molecular layer that effectively blocks or hinders the access of an electro-active probe molecule, such as [Ru(NH₃)₅Cl]²⁺, to the electrode surface. researchgate.netresearchgate.net When a sample containing α-amylase is introduced, the enzyme specifically cleaves the α-1,4 glycosidic bonds of the immobilized maltopentaose. This enzymatic cleavage breaks down the maltopentaose layer, allowing the electro-active probe to reach the electrode surface and undergo an electrochemical reaction (e.g., reduction or oxidation). researchgate.net
The resulting electrochemical signal is directly proportional to the extent of maltopentaose hydrolysis, which in turn correlates with the activity of the α-amylase in the sample. researchgate.net This method offers a simple and direct way to quantify enzyme activity with high sensitivity. researchgate.netnih.gov Under optimized conditions, these biosensors have demonstrated a rapid response and a low detection limit for α-amylase, reaching levels as low as 0.022 U mL⁻¹. researchgate.netnih.gov The specificity of the enzyme-substrate interaction ensures minimal interference from other components in complex biological samples, making it a promising tool for clinical diagnostics and food production analysis. researchgate.netnih.gov
Table 1: Key Features of the Electrochemical Biosensor for α-Amylase Activity
| Parameter | Description | Reference |
| Substrate | Maltopentaose | researchgate.netnih.gov |
| Immobilization Surface | Hydrazide-derivatized gold electrode | researchgate.net |
| Detection Principle | Measurement of current from an electro-active probe following enzymatic hydrolysis of the immobilized substrate. | researchgate.netresearchgate.net |
| Electro-active Probe | [Ru(NH₃)₅Cl]²⁺ | researchgate.netresearchgate.net |
| Detection Limit | 0.022 U mL⁻¹ | researchgate.netnih.gov |
| Application | Detection of α-amylase in samples like human serum. | researchgate.netnih.gov |
Spectrophotometric Assays Coupled with this compound Hydrolysis
Spectrophotometric assays are a well-established method for quantifying α-amylase activity, often utilizing maltopentaose as the substrate. thegoodscentscompany.com These assays are based on the measurement of a colored or UV-active product that is generated as a direct or indirect result of the enzyme's action on maltopentaose.
A common indirect, coupled-enzyme assay proceeds in several steps:
Hydrolysis: α-Amylase cleaves maltopentaose into smaller maltooligosaccharides, primarily maltose and maltotriose.
Secondary Enzymatic Digestion: An excess of α-glucosidase is added to the reaction. This enzyme hydrolyzes the maltose and maltotriose products into individual D-glucose molecules. nih.gov
Quantification of Glucose: The total amount of glucose produced is then measured using a subsequent enzymatic reaction that yields a spectrophotometrically detectable product. A prevalent system uses the enzymes hexokinase and glucose-6-phosphate dehydrogenase (G6PDH). Hexokinase phosphorylates glucose to glucose-6-phosphate, which is then oxidized by G6PDH. This oxidation is coupled to the reduction of nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADP⁺) to NADPH.
The increase in absorbance due to the formation of NADPH is monitored at 340 nm. The rate of this absorbance change is directly proportional to the α-amylase activity in the original sample.
Another classic method involves measuring the reducing sugars produced from maltopentaose hydrolysis using a colorimetric reagent like 3,5-dinitrosalicylic acid (DNS). sigmaaldrich.comkoreascience.kr The DNS reagent reacts with the reducing ends of the newly formed maltose and maltotriose under heat, resulting in the formation of 3-amino-5-nitrosalicylic acid, a reddish-brown compound. The intensity of the color, measured with a spectrophotometer typically at a wavelength of 540 nm, correlates with the amount of reducing sugar liberated and thus the enzyme's activity. sigmaaldrich.com
Advanced Glycosidic Linkage Analysis Techniques
Determining the precise arrangement of glycosidic linkages is fundamental to the structural elucidation of oligosaccharides. ucdavis.edunumberanalytics.com For maltopentaose, a linear polymer of five glucose units, these techniques confirm the exclusive presence of α-1,4 linkages.
Permethylation and Acid Hydrolysis Approaches
Glycosidic linkage analysis is most commonly performed via permethylation analysis. nih.govresearchgate.net This multi-step chemical process precisely identifies which hydroxyl groups on each monosaccharide residue are involved in forming linkages.
The procedure involves:
Permethylation: All free hydroxyl (-OH) groups on the maltopentaose molecule are converted into stable methyl ethers (-OCH₃) by treating the oligosaccharide with a strong base (like sodium hydride) and an alkylating agent (like iodomethane). This is often referred to as the Hakomori method. nih.gov This step ensures that the hydroxyl groups not involved in glycosidic bonds are protected and can be distinguished later.
Acid Hydrolysis: The permethylated maltopentaose is then subjected to acid hydrolysis, typically using trifluoroacetic acid (TFA). nih.govmdpi.com This step cleaves all the glycosidic bonds, breaking the oligosaccharide chain down into its constituent monosaccharides. The positions that were originally involved in linkages are now exposed as free hydroxyl groups, while the others remain as methyl ethers. nih.gov
For maltopentaose, this process yields two types of partially methylated glucose molecules:
2,3,4,6-tetra-O-methyl-D-glucose: Originating from the non-reducing terminal glucose unit.
2,3,6-tri-O-methyl-D-glucose: Originating from the four internal and reducing-end glucose units, which were linked at the C1 and C4 positions.
Chromatographic Separation of Partially methylated Alditol Acetates
Following hydrolysis, the resulting mixture of partially methylated monosaccharides is further derivatized to make them volatile for analysis by gas chromatography (GC). researchgate.netscispace.com
The derivatization process includes:
Reduction: The aldehyde group at the C1 position (the anomeric carbon) of each partially methylated monosaccharide is reduced to a primary alcohol (-CH₂OH) using a reducing agent such as sodium borohydride (B1222165) (NaBH₄) or, for isotopic labeling, sodium borodeuteride (NaBD₄). mdpi.com This converts the sugar molecules into their corresponding alditols (sugar alcohols).
Acetylation: The newly formed hydroxyl groups (at C1) and those that were exposed during the acid hydrolysis step (at the former linkage positions, i.e., C4) are acetylated using an acetylating agent like acetic anhydride. researchgate.netnih.gov This reaction converts the partially methylated alditols into partially methylated alditol acetates (PMAAs).
The resulting PMAA derivatives are volatile and can be separated and identified using Gas Chromatography-Mass Spectrometry (GC-MS). mdpi.comtaylorandfrancis.com The GC column separates the different PMAAs based on their retention times, while the mass spectrometer fragments them, producing a unique mass spectrum for each derivative. researchgate.netscilit.com The fragmentation pattern reveals the positions of the methyl and acetyl groups, allowing for the unambiguous determination of the original glycosidic linkage positions. taylorandfrancis.com
For a linear α-1,4-linked glucan like maltopentaose, the expected PMAAs are:
1,5-di-O-acetyl-2,3,4,6-tetra-O-methylglucitol: Identifies a terminal, non-reducing glucose residue.
1,4,5-tri-O-acetyl-2,3,6-tri-O-methylglucitol: Identifies an internal glucose residue linked at the C4 position.
The relative quantification of these derivatives confirms the linear structure of maltopentaose.
Table 2: Products of Permethylation Analysis of this compound
| Original Glucose Unit Position | Hydrolysis Product | PMAA Derivative | Linkage Indicated |
| Non-reducing terminus | 2,3,4,6-tetra-O-methyl-D-glucose | 1,5-di-O-acetyl-2,3,4,6-tetra-O-methylglucitol | Terminal glucose (t-Glc) |
| Internal residue (x4) | 2,3,6-tri-O-methyl-D-glucose | 1,4,5-tri-O-acetyl-2,3,6-tri-O-methylglucitol | 4-linked glucose (4-Glc) |
Maltopentose in Fundamental Glycobiological Research and Carbohydrate Science
Maltopentose as a Model Substrate for Carbohydrate-Active Enzymes (CAZymes)
This compound is frequently employed as a model substrate to investigate the function and characteristics of carbohydrate-active enzymes (CAZymes), particularly α-amylases. medchemexpress.com Its linear structure and moderate chain length allow for detailed kinetic and structural studies of enzyme activity.
Investigation of Enzyme Mechanism and Inhibition
The hydrolysis of this compound is a key reaction studied to understand the mechanisms of enzymes like α-amylase. For instance, kinetic studies of porcine pancreatic α-amylase (PPA) using maltopentaose (B1148383) as a substrate have elucidated the inhibitory effects of various compounds. nih.gov Research has shown that acarbose (B1664774) acts as a mixed non-competitive inhibitor of maltopentaose hydrolysis by PPA. nih.gov This type of inhibition suggests that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. nih.govsigmaaldrich.com
Furthermore, the hydrolysis products of this compound, maltose (B56501) and maltotriose (B133400), also exhibit inhibitory effects. nih.gov Studies have revealed that maltose acts as a non-competitive inhibitor, while maltotriose is a competitive inhibitor. nih.gov This differential inhibition provides insights into the order of product release from the enzyme's active site, suggesting that upon hydrolysis of maltopentaose, the maltose fragment is released first. nih.gov Similarly, maltopentaose has been used to study the inhibition kinetics of human pancreatic α-amylase by natural compounds like dehydrodieugenol (B1670544) B. medchemexpress.com
Table 1: Inhibition of Porcine Pancreatic α-Amylase with this compound as Substrate
| Inhibitor | Type of Inhibition | Key Finding |
| Acarbose | Mixed Non-competitive | Binds to both free enzyme and enzyme-substrate complex. nih.gov |
| Maltose | Non-competitive | Indicates it is the first product released after hydrolysis. nih.gov |
| Maltotriose | Competitive | The second product released, competes with the substrate for the active site. nih.gov |
Studies on Enzyme-Substrate Recognition and Binding
This compound is instrumental in studying how enzymes recognize and bind to their carbohydrate substrates. The specific interactions between maltopentaose and the amino acid residues in the active site of enzymes provide a basis for understanding substrate specificity. For example, studies on mammalian pancreatic α-amylases have utilized synthetic maltopentaose and its analogs to probe the substrate recognition mechanism at the binding site. nih.gov
In the context of starch branching enzymes (SBE), molecular dynamics simulations have shown that maltopentaose can bind to the N-terminal region of the enzyme. acs.org While this interaction doesn't appear to cause a conformational change in the central catalytic cleft, it is crucial for understanding the initial steps of substrate binding. acs.org Research suggests that fragments containing at least five glucose units, like maltopentaose, interact more tightly with SBE than smaller fragments, indicating a minimal functional size for efficient binding. acs.org
Applications in Starch Hydrolysis and Debranching Enzyme Research
This compound is a key product and intermediate in the enzymatic hydrolysis of starch, a fundamental process in both biology and industry. mdpi.comtaylorandfrancis.com The types of enzymes used and their origins influence the distribution of maltooligosaccharides produced. For example, α-amylase from Bacillus licheniformis is known to produce mainly maltopentaose from starch. mdpi.com
In the study of starch debranching enzymes, which hydrolyze the α-1,6-glycosidic linkages in branched polysaccharides like amylopectin, maltopentaose is a relevant substrate and product. For instance, a novel pullulanase from Bacillus megaterium was found to hydrolyze soluble starch into a mixture of maltooligosaccharides, including maltopentaose. researchgate.net Similarly, the α-amylase domain from the α-amylase-pullulanase of Gardnerella species releases maltose and maltotriose from maltopentaose. biorxiv.org The pullulanase domain itself can hydrolyze maltopentaose into maltose and maltotriose. biorxiv.org
Table 2: Examples of Enzymes Acting on or Producing this compound in Starch Research
| Enzyme | Source | Action Involving this compound | Reference |
| α-Amylase | Bacillus licheniformis | Major product from starch hydrolysis. mdpi.com | mdpi.com |
| Pullulanase | Bacillus megaterium | Produced from soluble starch hydrolysis. researchgate.net | researchgate.net |
| α-Amylase Domain (Gardnerella sp.) | Gardnerella sp. | Hydrolyzes maltopentaose to maltose and maltotriose. biorxiv.org | biorxiv.org |
| Pullulanase Domain (Gardnerella sp.) | Gardnerella sp. | Hydrolyzes maltopentaose to maltose and maltotriose. biorxiv.org | biorxiv.org |
| Maltooligosaccharide-forming amylase | Bacillus circulans GRS 313 | Produces maltopentaose (31%) from soluble starch. annualreviews.org | annualreviews.org |
This compound in the Study of Oligosaccharide Transport Mechanisms
The transport of oligosaccharides across cellular membranes is a vital process for nutrient uptake in many organisms. Maltopentaose is used as a model oligosaccharide to investigate the mechanisms of these transport systems, particularly ATP-binding cassette (ABC) transporters. asm.orgresearchgate.net
In the extremely thermophilic bacterium Anaerocellum bescii, which efficiently degrades lignocellulosic biomass, specific ABC transporters are responsible for maltodextrin (B1146171) uptake. asm.org Biophysical characterization of the substrate-binding proteins of these transporters revealed that one protein, Athe_2574, shows a high affinity for longer maltodextrins, including maltopentaose, with dissociation constants in the sub-micromolar range. asm.org The binding of maltopentaose induces a significant thermal stabilization of this protein, highlighting the importance of specific protein-oligosaccharide interactions in transport. asm.org
In fungi, the Metarhizium raffinose (B1225341) transporter (Mrt) has been identified as an oligosaccharide transporter, although it does not appear to transport maltooligosaccharides like maltopentaose. nih.gov This specificity helps to define the substrate range of different transport systems.
Utilization in Developing Analytical Standards for Complex Carbohydrate Mixtures
Due to its well-defined chemical structure and purity, maltopentaose serves as an essential analytical standard for the qualitative and quantitative analysis of complex carbohydrate mixtures. sigmaaldrich.comsigmaaldrich.com It is used in various chromatographic techniques, such as high-performance anion-exchange chromatography (HPAEC) and ultra-performance liquid chromatography (UPLC), often coupled with mass spectrometry (MS). gimitec.comrsc.org
These analytical methods are crucial for characterizing the carbohydrate composition of food products, like beer, and for monitoring the progress of enzymatic starch hydrolysis. gimitec.com The use of maltopentaose as a standard allows for accurate peak identification and quantification of this and other maltooligosaccharides in a sample.
Table 3: Analytical Properties of this compound Standard
| Property | Value | Reference |
| CAS Number | 34620-76-3 | sigmaaldrich.comsigmaaldrich.com |
| Molecular Formula | C₃₀H₅₂O₂₆ | sigmaaldrich.comsigmaaldrich.com |
| Molecular Weight | 828.72 g/mol | sigmaaldrich.comsigmaaldrich.com |
| Assay (HPLC) | ≥85% | sigmaaldrich.comsigmaaldrich.com |
Role in Glycosylation Pathway Studies (as a building block or intermediate)
Glycosylation, the enzymatic attachment of glycans to proteins and lipids, is a fundamental post-translational modification. creative-biolabs.comthermofisher.com While maltopentaose itself is not typically a direct building block in the common N-linked or O-linked glycosylation pathways in eukaryotes, the study of maltooligosaccharides is relevant to understanding the broader context of carbohydrate metabolism and the enzymes involved. nih.gov
The enzymes that act on maltooligosaccharides, such as amylases and phosphorylases, are part of the larger landscape of carbohydrate-modifying enzymes. taylorandfrancis.comembopress.org For example, studies on maltodextrin phosphorylase, which can synthesize longer oligosaccharides from glucose-1-phosphate and a primer, have used maltopentaose to understand the enzymatic reaction in the direction of synthesis. researchgate.net The ability to observe the elongation of an oligosaccharide chain in the crystal structure of the enzyme provides insights into the catalytic mechanism that is broadly applicable to glycosyltransferases. researchgate.net
The dysregulation of glycosylation pathways, sometimes referred to as hyperglycosylation, has been observed in aging and disease states. mdpi.com While not directly incorporating maltopentaose, these pathways rely on the availability of sugar precursors that are part of the same metabolic network that processes starch and its breakdown products.
This compound in Research on Protein Glycation and Phosphorylation
This compound, a malto-oligosaccharide consisting of five α-1,4 linked glucose units, serves as a valuable tool in fundamental glycobiology and carbohydrate science, particularly in studies investigating the non-enzymatic modification of proteins. Its defined structure and size allow researchers to explore the intricate processes of protein glycation and the subsequent effects on protein structure and function, including its interplay with phosphorylation.
Investigating Protein Glycation with this compound
Protein glycation is a non-enzymatic reaction between the carbonyl group of a reducing sugar and the free amino groups of a protein, leading to the formation of a Schiff base and subsequently Amadori products. medchemexpress.com This process can ultimately result in the formation of Advanced Glycation End-products (AGEs), which are implicated in various physiological and pathological processes. medchemexpress.commdpi.com
This compound is utilized as a model glycating agent to understand how the size of a saccharide influences the glycation process. Research has shown that the degree of protein glycation is inversely related to the size of the saccharide. In a study investigating the glycation of α-lactalbumin with various saccharides, it was observed that the extent of glycation decreased as the molecular size of the sugar increased from glucose to this compound. asm.org This is attributed to greater steric hindrance from larger saccharides, which limits their accessibility to the reactive amino groups on the protein surface. researchgate.net
Table 1: Effect of Saccharide Size on the Degree of Glycation of α-Lactalbumin asm.org
| Saccharide | Molecular Weight ( g/mol ) | Degree of Glycation (%) |
| Glucose | 180.16 | Higher |
| Maltose | 342.30 | Intermediate |
| Maltotriose | 504.44 | Intermediate |
| Maltotetraose (B33255) | 666.58 | Lower |
| This compound | 828.72 | Lowest |
Note: This table is an illustrative representation based on the findings that the degree of glycation decreased with an increased size of the saccharides. Exact percentages were not provided in the cited source.
This compound in Combined Glycation and Phosphorylation Studies
A notable application of this compound is in studies exploring the combined effects of glycation and phosphorylation on protein characteristics. A key study used this compound to first glycate α-lactalbumin (α-LA) via the Maillard reaction, followed by a dry-heating phosphorylation step in the presence of pyrophosphate. pnas.orgnih.gov
The initial glycation with this compound was effective, leading to a significant increase in the sugar content of the protein. pnas.org This glycated α-lactalbumin was then subjected to phosphorylation. The research demonstrated that this sequential modification induced significant changes in the protein's physicochemical and physiological properties. pnas.org
Key Findings from Glycation and Subsequent Phosphorylation of α-Lactalbumin:
Successful Modification: Glycation with this compound (MP) resulted in an approximate 22.3% increase in the sugar content of α-lactalbumin (MP-α-LA). mdpi.compnas.org Subsequent dry-heating with pyrophosphate for 5 days led to an approximate 1.01% increase in phosphorus content. pnas.org
Structural Changes: While circular dichroism spectra indicated that the secondary structure of α-lactalbumin was only slightly altered by these modifications, other structural changes were observed. pnas.org Phosphorylation after glycation increased the tryptophan (Trp) fluorescence intensity and decreased the denaturation temperature, suggesting the formation of partially unfolded or "molten globule" conformations. pnas.org
Altered Physiological Functions: The dual modification significantly impacted the protein's biological activities. The antibody response to α-lactalbumin was markedly reduced, indicating lower allergenicity. pnas.orgsciopen.com Furthermore, the modified protein showed an enhanced ability to suppress the production of pro-inflammatory cytokines and an improved capacity to solubilize calcium phosphate (B84403). pnas.org
Table 2: Summary of Changes in α-Lactalbumin after Glycation with this compound and Subsequent Phosphorylation pnas.org
| Parameter | Native α-LA | MP-α-LA (Glycated) | Phosphorylated MP-α-LA |
| Sugar Content | Baseline | Increased by ~22.3% | ~22.3% |
| Phosphorus Content | Baseline | Baseline | Increased by ~1.01% |
| Secondary Structure | Native | Slight change | Slight change |
| Denaturation Temp. | Baseline | Not specified | Decreased |
| Anti-α-LA Antibody Response | High | Reduced | Significantly reduced |
| Suppression of Pro-inflammatory Cytokines | Baseline | Enhanced | Further enhanced |
| Ca Phosphate-Solubilizing Ability | Baseline | Not specified | Enhanced |
Future Directions and Emerging Research Avenues for Maltopentose Studies
Omics-Based Approaches in Maltopentose Metabolism and Glycomics
The comprehensive study of biological systems, often termed "omics," is poised to revolutionize our understanding of this compound metabolism. By integrating various omics disciplines—genomics, transcriptomics, proteomics, and metabolomics—researchers can construct a holistic picture of how this complex carbohydrate is processed and utilized by living organisms.
Transcriptomics , the study of the complete set of RNA transcripts, can reveal which genes involved in this compound metabolism are activated or deactivated under specific conditions. mdpi.com For instance, transcriptomic analysis of gut bacteria exposed to this compound could identify the specific enzymatic machinery required for its breakdown. nih.gov Similarly, proteomics , which focuses on the entire set of proteins, can identify and quantify the enzymes and transport proteins directly involved in this compound uptake and catabolism. nih.gov
Metabolomics , the large-scale study of small molecules, or metabolites, within cells, tissues, or organisms, provides a direct functional readout of cellular activity. mpg.de By tracking the appearance and disappearance of this compound and its metabolic byproducts, scientists can map out the intricate pathways of its degradation and utilization. mdpi.comspringernature.com The integration of these omics approaches, often referred to as multi-omics, offers a powerful strategy to uncover novel enzymes, regulatory networks, and metabolic fates of this compound. mdpi.comnih.gov
A key area of interest is the role of this compound in the gut microbiome. Omics-based studies can elucidate how dietary this compound influences the composition and metabolic output of gut microbial communities. mdpi.comnih.govwjgnet.com This knowledge could have significant implications for human health, as the gut microbiome is increasingly recognized as a critical player in immunity, metabolism, and even neurological function. mdpi.com
Advanced Computational Modeling of this compound-Enzyme Interactions and Dynamics
Computational modeling has emerged as an indispensable tool for investigating the intricate interactions between this compound and the enzymes that act upon it. Techniques such as molecular docking and molecular dynamics (MD) simulations provide atomic-level insights into the binding mechanisms and catalytic processes that are often difficult to capture through experimental methods alone. mdpi.comnih.gov
Molecular docking predicts the preferred orientation of this compound when it binds to an enzyme's active site, offering a static snapshot of the initial interaction. mdpi.com This information is crucial for understanding substrate specificity and for the rational design of enzyme inhibitors or variants with altered properties.
Molecular dynamics (MD) simulations , on the other hand, provide a dynamic view of these interactions over time. pitt.edumdpi.com By simulating the movements of every atom in the system, MD can reveal the conformational changes that both the enzyme and this compound undergo during the binding and catalytic process. rsc.org These simulations can elucidate the roles of specific amino acid residues in substrate binding and catalysis, and can help to explain the effects of mutations on enzyme function. mdpi.com
For example, MD simulations can be used to study the flexibility of the this compound chain and how it adapts to the shape of an enzyme's binding groove. rsc.org They can also be used to calculate the binding free energy, providing a quantitative measure of the affinity between the enzyme and its substrate. mdpi.com This information is invaluable for enzyme engineering efforts aimed at improving catalytic efficiency or altering substrate specificity.
The integration of computational modeling with experimental data from techniques like X-ray crystallography and NMR spectroscopy provides a powerful synergistic approach to understanding this compound-enzyme interactions. This detailed understanding is fundamental for applications ranging from biofuel production to the development of novel therapeutics.
Novel Synthetic Biology Platforms for Engineered this compound Production
Synthetic biology offers exciting new avenues for the customized and efficient production of this compound. By designing and constructing novel biological pathways and systems, researchers can overcome the limitations of traditional enzymatic or chemical synthesis methods. This approach allows for the production of this compound with high purity and yield, tailored for specific applications. nih.gov
One promising strategy involves the engineering of microorganisms, such as Escherichia coli or yeast, to become cellular factories for this compound production. This can be achieved by introducing genes encoding specific enzymes, such as maltopentaose-forming amylases, into the host organism. nih.gov The metabolic pathways of the host can be further modified to channel more carbon flux towards the synthesis of the desired product.
Cell-free enzymatic synthesis represents another powerful synthetic biology approach. In this method, the necessary enzymes are produced and purified, and then combined in a reaction vessel to carry out the synthesis of this compound. This approach offers greater control over the reaction conditions and can lead to higher product purity, as it avoids the complexities of cellular metabolism.
The table below summarizes some of the key enzymes and their potential roles in engineered this compound production platforms.
| Enzyme | EC Number | Potential Role in Synthetic Biology Platforms |
| Maltopentaose-forming amylase | EC 3.2.1.- | Direct synthesis of maltopentaose (B1148383) from starch or other polysaccharides. nih.gov |
| Maltotetraose-forming amylase | EC 3.2.1.60 | Production of maltotetraose (B33255) as a precursor for further enzymatic elongation to maltopentaose. nih.gov |
| Maltotriose-forming amylase | EC 3.2.1.116 | Production of maltotriose (B133400) as a precursor for further enzymatic elongation. nih.gov |
| Glucanotransferases | EC 2.4.1.- | Transfer of glucose units to an acceptor molecule to build the maltopentaose chain. |
The development of these novel synthetic biology platforms will not only improve the efficiency and cost-effectiveness of this compound production but also enable the creation of novel maltooligosaccharides with customized chain lengths and structures for a wide range of applications.
Interdisciplinary Research Integrating this compound in Bioengineering Applications
This compound is increasingly being explored for its potential in a variety of bioengineering applications, leveraging its unique physicochemical properties. Its biocompatibility and biodegradability make it an attractive building block for the development of novel biomaterials and drug delivery systems. glpbio.com
In the field of drug delivery , this compound can be used to create nanoparticles or micelles that encapsulate therapeutic agents. nih.govrsc.org These delivery vehicles can protect the drug from degradation in the body and facilitate its targeted delivery to specific tissues or cells. semanticscholar.org The hydrophilic nature of this compound can also be exploited to improve the solubility and bioavailability of poorly water-soluble drugs.
This compound and other maltooligosaccharides are also being investigated as cryoprotectants , substances that protect biological materials from damage during freezing. nih.govwikipedia.orge-jkfn.orgpreprints.org Their ability to form hydrogen bonds with water molecules can prevent the formation of damaging ice crystals, making them useful for the preservation of cells, tissues, and even organs for transplantation. nih.govwikipedia.org
The table below highlights some of the key bioengineering applications of this compound and the underlying properties that make it suitable for these uses.
| Bioengineering Application | Key Properties of this compound |
| Drug Delivery | Biocompatibility, biodegradability, hydrophilicity, ability to form nanoparticles. glpbio.comnih.govrsc.org |
| Tissue Engineering | Biocompatibility, ability to form scaffolds that support cell growth. |
| Cryopreservation | Ability to prevent ice crystal formation, non-toxicity. nih.govwikipedia.orge-jkfn.orgpreprints.org |
| Biomaterials | Ability to be chemically modified to create polymers with specific properties. |
The continued interdisciplinary research at the intersection of carbohydrate chemistry, materials science, and medicine is expected to unlock the full potential of this compound in a wide range of innovative bioengineering applications.
Exploration of Unexplored Biological Roles and Metabolic Pathways of this compound
While the role of this compound as an energy source and a component of starch metabolism is well-established, there is a growing interest in uncovering its potentially unexplored biological functions and metabolic pathways. Emerging research suggests that this oligosaccharide may play more nuanced roles in cellular processes and organismal physiology than previously appreciated. nih.gov
One area of active investigation is the potential for this compound to act as a signaling molecule . It is plausible that this compound, or its metabolic derivatives, could interact with cellular receptors or regulatory proteins to modulate gene expression and cellular behavior. Such a role would be analogous to other sugar molecules that have been shown to have signaling functions in various organisms.
Furthermore, the complete metabolic fate of this compound in different organisms and tissues is not yet fully understood. There may be novel metabolic pathways that utilize this compound for purposes other than direct energy production. nih.govnih.gov For instance, it could be a precursor for the synthesis of other important biomolecules or play a role in metabolic regulation. nih.gov
The interaction of this compound with the gut microbiome is another frontier of research. mdpi.comnih.gov Beyond its role as a prebiotic that promotes the growth of beneficial bacteria, this compound could have more specific effects on the metabolic activities and signaling functions of the gut microbiota. mdpi.comnih.gov These interactions could, in turn, have far-reaching consequences for host health. wjgnet.com
The table below outlines some of the potential unexplored biological roles of this compound and the key research questions that need to be addressed.
| Potential Biological Role | Key Research Questions |
| Signaling Molecule | Does this compound bind to specific cellular receptors? Does it influence gene expression or signal transduction pathways? |
| Precursor for Biosynthesis | Is this compound used to synthesize other important biomolecules besides glucose? |
| Metabolic Regulator | Does this compound or its metabolites allosterically regulate key enzymes in metabolic pathways? |
| Modulator of Gut Microbiome | How does this compound specifically alter the metabolic output of the gut microbiota? Does it influence inter-species communication within the microbiome? |
Answering these questions will require a combination of advanced analytical techniques, genetic and molecular biology tools, and well-designed experimental models. Unraveling the full spectrum of this compound's biological roles holds the promise of new insights into cellular metabolism and organismal physiology.
Development of High-Throughput Screening Methods for this compound-Modifying Enzymes
The discovery and engineering of enzymes that can modify this compound are crucial for a wide range of biotechnological applications, from the production of specialty sweeteners to the synthesis of novel biomaterials. High-throughput screening (HTS) methods are essential for rapidly identifying enzymes with desired properties from large libraries of natural or engineered variants. dtu.dkrsc.org
Traditional enzyme assays are often laborious and time-consuming, making them unsuitable for screening the vast number of variants generated through methods like directed evolution. nih.govnobelprize.orgnih.govrcsb.orgmpg.de HTS platforms, in contrast, can analyze thousands or even millions of samples in a short period, dramatically accelerating the enzyme discovery and optimization process. nih.gov
Several HTS strategies can be adapted for the screening of this compound-modifying enzymes. These include:
Fluorogenic and Chromogenic Substrates: These are synthetic substrates that release a fluorescent or colored molecule upon enzymatic cleavage. nih.govnih.gov The intensity of the signal is proportional to the enzyme's activity, allowing for rapid and sensitive detection in a microplate format. researchgate.net
Coupled Enzyme Assays: In this approach, the product of the reaction catalyzed by the this compound-modifying enzyme is used as a substrate for a second enzyme that generates a detectable signal.
Droplet-Based Microfluidics: This technology allows for the encapsulation of single cells or enzymes in tiny droplets, each acting as a miniature reaction vessel. dtu.dkrsc.orgnih.gov This enables the screening of millions of variants in a single experiment.
Fluorescence-Activated Cell Sorting (FACS): This technique can be used to sort cells based on the activity of an enzyme they are producing, allowing for the rapid selection of high-producing or highly active variants. researchgate.net
The table below provides a comparison of different HTS methods for this compound-modifying enzymes.
| HTS Method | Principle | Throughput | Advantages |
| Fluorogenic/Chromogenic Assays | Enzymatic cleavage of a synthetic substrate releases a detectable signal. nih.govnih.gov | High | Sensitive, easy to automate. researchgate.net |
| Coupled Enzyme Assays | The product of the primary reaction is converted into a detectable signal by a second enzyme. | Medium to High | Versatile, can be adapted for various enzymes. |
| Droplet-Based Microfluidics | Reactions are carried out in picoliter-volume droplets, allowing for massive parallelization. dtu.dkrsc.orgnih.gov | Ultra-high | Low reagent consumption, single-cell analysis. rsc.org |
| FACS-Based Screening | Cells are sorted based on a fluorescent signal that is linked to enzyme activity. researchgate.net | High | Enables the selection of live cells with desired properties. |
The development and application of these HTS methods will be instrumental in unlocking the full potential of this compound-modifying enzymes for a wide range of industrial and biomedical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
